Cembrene C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1E,5E,9E)-1,5,9-trimethyl-12-propan-2-ylidenecyclotetradeca-1,5,9-triene |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12H,6-7,9-10,13-15H2,1-5H3/b17-8+,18-12+,19-11+ |
InChI Key |
SHVZFTWRFOQOFU-GDVLXBNMSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC(=C(C)C)CC/C(=C/CC1)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CCC(=CCC1)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Cembrene C
Precursor Derivation: Geranylgeranyl Pyrophosphate (GGPP) Cyclization
The biosynthesis of Cembrene (B1233663) C, like other diterpenes, begins with the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP) (PubChem CID: 447277). frontiersin.orgacs.orgwikipedia.orgheraldopenaccess.uswikipedia.org GGPP is assembled from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. frontiersin.orgheraldopenaccess.usnih.govnih.gov
The initial and pivotal step in cembranoid biosynthesis is the cyclization of GGPP. frontiersin.orgnih.govmdpi.comscispace.com This macrocyclization is catalyzed by specialized enzymes known as diterpene synthases (DTSs) or terpene cyclases (TCs). wikipedia.orgheraldopenaccess.usnih.govnih.govnih.govheraldopenaccess.usnih.gov The catalytic mechanism typically involves the ionization of the diphosphate group of GGPP, leading to the formation of a highly reactive carbocation intermediate. acs.orgheraldopenaccess.usnih.govnih.govnih.govacs.orgpnas.org This is followed by a series of intramolecular cyclizations, hydride shifts, deprotonations, and rearrangements that ultimately sculpt the characteristic fourteen-membered cembrane (B156948) ring system. heraldopenaccess.usnih.govnih.govpnas.org In some cases, the cyclization can also be initiated by the protonation of the terminal olefin of the substrate. heraldopenaccess.usnih.govnih.govpnas.org
Key Enzymatic Components and Their Catalytic Mechanisms
The structural diversity of cembranoids arises from the action of specific enzymatic components, primarily terpene cyclases and cytochrome P450 systems, which dictate the cyclization and subsequent modifications of the GGPP precursor.
Terpene cyclases (TCs) are central to the formation of the diverse carbon skeletons characteristic of terpenoids. nih.govnih.govpnas.orgresearchgate.net These enzymes are categorized into Class I and Class II based on their distinct catalytic mechanisms. Class I terpene synthases, which initiate carbocation formation through substrate ionization, typically possess conserved aspartate-rich motifs such as DDXXD/E and/or NSE/DTE. These motifs chelate the Mg²⁺ ions essential for binding the diphosphate moiety and facilitating the ionization of the allylic diphosphate ester bond. nih.govnih.govnih.gov In contrast, Class II terpene cyclases initiate carbocation formation by substrate protonation and feature a DXDD motif that acts as the catalytic acid. nih.govnih.gov
In the context of Cembrene C formation, specific terpene cyclases are responsible for generating the cembrane skeleton. For instance, the enzyme RmTC-1 has been identified as a terpene cyclase capable of producing this compound. nih.gov The cyclization cascade catalyzed by these enzymes is a series of precisely orchestrated events involving ionization, hydride shifts, deprotonation, protonation, methyl migration, and hydroxylation, leading to the complex cyclic structures. heraldopenaccess.usnih.govnih.govpnas.org
Cembratriene-ol synthases (CBTSs) play a crucial role as the initial cyclases in the biosynthesis of cembranoids in plants like tobacco. frontiersin.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netoup.com These enzymes catalyze the conversion of GGPP into cembratriene-ols (CBT-ols), which serve as key intermediates. frontiersin.orgnih.govmdpi.comresearchgate.netsemanticscholar.org CBTS is considered a putative Class I diterpene synthase. nih.gov
Following the initial cyclization, cytochrome P450 monooxygenases (CYP450s) are often involved in further tailoring reactions, such as hydroxylation. frontiersin.orgwikipedia.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgoup.comresearchgate.netchemrxiv.org For example, CYP450s catalyze the hydroxylation of CBT-ols, particularly at the C6 position, to yield cembratriene-diols (CBT-diols). frontiersin.orgnih.gov In some less common instances, P450s can even act as terpene cyclase-like enzymes, directly catalyzing cyclization reactions. chemrxiv.org
Genetic and Molecular Determinants in Cembranoid Biosynthesis
The biosynthesis of cembranoids is tightly regulated at the genetic and molecular levels. Research in Nicotiana tabacum (tobacco) has identified several genes and transcription factors that govern this process. The CBTS family genes, for instance, have been characterized in tobacco, and their expression patterns are directly correlated with the accumulation of cembranoids. frontiersin.orgresearchgate.net
The expression of these biosynthetic genes is significantly influenced by phytohormone signaling pathways, notably the jasmonate (JA) signaling pathway. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Studies have shown that JA and its receptor protein COI1 play critical roles in regulating cembratriene-diol formation and the transcription of cembranoid synthetic genes, including CBTS, P450, and LTP1. mdpi.com Furthermore, specific transcription factors, such as the basic helix-loop-helix (bHLH) transcription factor MYC2a and the MYB transcription factor MYB305, have been demonstrated to upregulate these cembranoid synthetic genes, leading to enhanced cembranoid production. mdpi.com A whirly transcription factor, NtWHY1, has also been identified as a positive regulator of NtCBTS expression, directly binding to its promoter region. stmarys-ca.eduresearchgate.net
Biosynthetic Engineering and Heterologous Expression Studies
Significant efforts have been directed towards the biosynthetic engineering of cembranoid pathways to improve their production, particularly for industrial applications. frontiersin.orgresearchgate.net Heterologous expression systems have proven effective in reconstructing and manipulating these pathways.
For example, the successful expression of CBTS enzymes in yeast has enabled the de novo biosynthesis of CBT-ols from GGPP. frontiersin.orgnih.govresearchgate.netsemanticscholar.org Engineered yeast strains with an enhanced MVA pathway for increased GGPP supply have been utilized to boost the production of CBT-ols and CBT-diols. nih.gov The co-expression of modified CBTS1 and CYP450 enzymes in yeast has also facilitated the synthesis of CBT-diols. nih.gov These studies demonstrate the feasibility of using microbial hosts as alternative bio-approaches for cembranoid production. nih.gov
Beyond microbial systems, strategies involving the engineering of tobacco roots for enhanced cembranoid production are also being explored. frontiersin.orgresearchgate.net The development of heterologous production systems has not only allowed for the isolation and characterization of various diterpenoids but also demonstrated the potential for engineering terpene cyclase variants to achieve selective product formation. researchgate.netchemrxiv.org
Strategies for Chemical Synthesis of Cembrene C and Cembranoid Scaffolds
Total Synthesis Approaches and Methodological Advancements
The total synthesis of cembranoids, a vast family of marine and terrestrial diterpenes, has captured the attention of the synthetic community due to their complex structures and promising biological activities. nih.govacs.org These efforts have not only provided access to these rare natural products but have also spurred the development of new synthetic methods. Early total syntheses laid the groundwork for accessing the fundamental carbocyclic core, while more recent advancements have focused on efficiency and stereocontrol. researchgate.netnih.gov
A notable approach in the field involves the convergent assembly of complex scaffolds. For instance, the total synthesis of the furanobutenolide-derived diterpenoid (+)-ineleganolide was achieved by coupling two enantioenriched fragments derived from (−)-linalool and (+)-norcarvone. researchgate.net This strategy culminated in a high-yielding, one-step Michael addition and aldol (B89426) cascade to furnish a pentacyclic framework as a single diastereomer. researchgate.net Similarly, the synthesis of other complex polycyclic cembranoids has relied on key transformations such as intramolecular Diels–Alder reactions to construct intricate fused ring systems with high diastereoselectivity. nih.gov These approaches highlight a trend towards rapidly assembling the core structures of these diverse natural products. nih.gov
Methodological advancements have been crucial in overcoming the challenges associated with these complex targets. For example, the synthesis of the 5-6-7 fused tricarbocyclic core of cyathane diterpenoids, which are structurally related to cembranoids, employed a chelation-controlled Friedel-Crafts cyclization and a carbenoid-mediated ring expansion. nih.gov Such innovations demonstrate the continuous evolution of synthetic strategies aimed at achieving more step-economic and efficient routes to these intricate molecules. nih.gov
Macrocyclization Strategies
Constructing the signature 14-membered ring of the cembranoid skeleton is a central challenge in their synthesis. Macrocyclization reactions are often low-yielding due to entropic factors that favor intermolecular side reactions over the desired intramolecular ring formation. baranlab.org Chemists have developed various strategies to overcome this, with the choice of reaction being highly dependent on the specific substrate and the desired final structure. researchgate.net
Ring-closing metathesis (RCM) has emerged as a powerful and widely used tool for the synthesis of unsaturated macrocycles, including the cembranoid core. wikipedia.orgcore.ac.uk This method, catalyzed by ruthenium or molybdenum complexes, is valued for its functional group tolerance and its ability to form rings of various sizes, from 5- to over 30-membered rings. wikipedia.orgorganic-chemistry.org In the context of cembranoid synthesis, RCM has been applied to precursors containing two terminal alkenes to forge the macrocyclic ring, often with an additional double bond that can be retained or reduced later. nih.gov The success of RCM can be influenced by the choice of catalyst, solvent, and reaction temperature, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing improved reactivity and stability. organic-chemistry.orgnih.govbeilstein-journals.org
Other macrocyclization tactics employed in cembranoid synthesis include traditional methods like lactonization and modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been used to form the large ring in certain syntheses, offering an alternative to metathesis-based approaches. nih.gov Another innovative strategy involves the macrocyclization of (α-alkoxyallyl)stannane-acetylenic aldehydes, which provides a route to cembrane (B156948) lactones. acs.org The selection of the optimal macrocyclization strategy is critical and often involves balancing the challenges of forming medium-to-large rings against the need to control stereochemistry and functional group compatibility. baranlab.org
| Strategy | Description | Key Features | Example Application |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two terminal alkenes catalyzed by metal complexes (e.g., Ru, Mo) to form a cycloalkene. wikipedia.org | High functional group tolerance; applicable to a wide range of ring sizes (5-30+). wikipedia.orgorganic-chemistry.org | Synthesis of iejimalide, spirastrellolide, and sinulariadiolide. nih.gov |
| Palladium-Catalyzed C–C Coupling | Intramolecular coupling of functionalized precursors (e.g., vinyl halides and organometallics) to form the macrocycle. nih.gov | Allows for the formation of specific bond types under relatively mild conditions. | Total synthesis of roseophilin. nih.gov |
| Lactonization/Esterification | Intramolecular reaction between a carboxylic acid and an alcohol to form a macrolactone. | Common for cembranolides; conditions can be tuned (e.g., Yamaguchi, Mitsunobu). | Synthesis of 2,11-cembranoid-inspired libraries. researchgate.net |
| SmI₂-Mediated Methods | Reductive coupling of carbonyls or other functional groups mediated by samarium diiodide. researchgate.net | Effective for forming C-C bonds, particularly in complex settings. researchgate.net | Used in endgame of (+)-ineleganolide synthesis for seven-membered ring formation. researchgate.net |
Stereoselective Synthesis Methodologies
The cembranoid scaffold is characterized by multiple stereogenic centers, making stereocontrol a paramount issue in any total synthesis. Modern synthetic chemistry offers a powerful toolkit of stereoselective reactions to address this challenge, enabling the construction of specific stereoisomers. nih.gov Asymmetric catalysis, in particular, has become indispensable for setting the absolute stereochemistry of key fragments or intermediates early in a synthetic sequence. nih.govrsc.orgorganic-chemistry.org
For example, the asymmetric hydration of polyenes has been developed as a strategy for the de novo synthesis of natural products, allowing for the creation of multiple stereocenters with high fidelity. nih.gov This can involve reactions like the Sharpless asymmetric dihydroxylation to install diol functionalities with predictable stereochemistry. nih.gov Similarly, catalytic enantioselective Diels-Alder reactions, facilitated by confined imidodiphosphorimidate (IDPi) catalysts, can construct highly congested quaternary stereogenic centers, which are common features in complex natural products. nih.gov
Substrate-controlled diastereoselective reactions are also a cornerstone of cembranoid synthesis. In these approaches, existing stereocenters within a molecule direct the stereochemical outcome of subsequent reactions. This can be seen in intramolecular reactions where the conformation of the cyclization precursor dictates the geometry of the newly formed rings and stereocenters. nih.gov For instance, in the synthesis of havellockate, a Julia–Kocienski olefination was used to couple two chiral fragments, followed by a pivotal esterification/Diels-Alder cascade that efficiently constructed the tricyclic core with high diastereoselectivity. nih.gov These methodologies, whether catalyst- or substrate-controlled, are essential for navigating the complex stereochemical landscape of cembranoid natural products.
Fragment-Based Synthesis and Convergent Pathways
The application of fragment-based or convergent pathways is well-documented in the synthesis of cembranoids and related structures. researchgate.netresearchgate.net For example, a convergent strategy was central to the total synthesis of (+)-ineleganolide, where two enantioenriched fragments were coupled to rapidly assemble a complex pentacyclic framework. researchgate.net This modularity is a key advantage, as it allows for the synthesis of analogues by modifying one of the fragments without having to repeat the entire synthetic sequence. A similar fragment-based approach was described for C14 cembranoids, where key building blocks were assembled from chiral pool materials like (R)-carvone. researchgate.net
This "domain shuffling" approach, where modular fragments can be interchanged, facilitates the generation of libraries of related compounds with distinct molecular shapes. nih.gov By designing synthetic routes around key coupling reactions—such as Julia-Kocienski olefination, Suzuki coupling, or aldol additions—chemists can efficiently bring together complex, stereochemically-defined fragments to access the final cembranoid scaffold. researchgate.netnih.govnih.gov
Synthetic Access to Oxidized Cembranoid Motifs
The cembranoid family is rich in structurally diverse and highly oxygenated members. nih.gov Many possess oxidized functionalities such as alcohols, epoxides, ketones, and lactones, which are often crucial for their biological activity. Consequently, the development of methods for the stereoselective installation of these oxygen-containing motifs onto the cembranoid scaffold is a critical aspect of their total synthesis. acs.org
Synthetic efforts towards these oxidized targets often require late-stage oxidations, which can be challenging due to the potential for multiple reactive sites on the complex macrocyclic framework. For instance, the synthesis of bielschowskysin, a potent cyclobutane-containing cembranoid, has been a major focus, with significant progress made toward functionalizing its scaffold, although its total synthesis remains elusive. nih.gov The introduction of oxygen atoms can also be planned from the beginning of the synthesis, incorporating them into the initial building blocks.
Methodologies for creating these oxidized motifs are varied. Dihydroxylation reactions, often using osmium tetroxide, can install vicinal diols with controlled stereochemistry. researchgate.net Epoxidations, followed by nucleophilic opening, provide access to a range of functional groups. The synthesis of furanobutenolide-derived cembranoids presents a particular challenge in constructing the oxidized heterocyclic portions of the molecules. nih.govnih.gov Recent work has demonstrated an efficient intramolecular Diels-Alder reaction to assemble a fused 5-5-6 tricycle, but subsequent oxidation of an ether to the corresponding lactone proved difficult, suggesting that enzymatic methods might offer a potential solution for such transformations. nih.gov
| Oxidation Method | Reagent/Catalyst | Functional Group Introduced | Key Features |
|---|---|---|---|
| Asymmetric Dihydroxylation | Osmium tetroxide (OsO₄) with a chiral ligand (e.g., Sharpless ligands). researchgate.netnih.gov | cis-Diol | Provides high enantioselectivity for the formation of vicinal diols. nih.gov |
| Epoxidation | m-CPBA, dimethyldioxirane (B1199080) (DMDO) | Epoxide (Oxirane) | Can be diastereoselective based on existing stereocenters (directing groups). |
| C-H Oxidation | Various, including O₂-facilitated methods. researchgate.net | Alcohol, Ketone | Allows for functionalization of unactivated C-H bonds, often in late-stage synthesis. researchgate.net |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester or Lactone (from a ketone) | Used to convert cyclic ketones into lactones, a common cembranoid motif. researchgate.net |
| Oxidative Cleavage | Ozone (O₃), Sodium periodate (B1199274) (NaIO₄) | Aldehyde, Ketone, Carboxylic Acid | Cleaves C=C double bonds to introduce carbonyl functionalities. |
Investigative Paradigms in the Biological Activities of Cembrene C
Anti-proliferative Activity in Cellular Models
Cembrene (B1233663) C and other cembranoid diterpenes have demonstrated anti-proliferative effects across various human tumor cell lines. Studies have evaluated the activity of cembranoids against lung (A549), colon (Caco-2), liver (HepG2), glioblastoma (U373), and breast (MCF-7) cancer cells, as well as lymphoma and Erlish cell lines. wikipedia.orgwikipedia.orgfishersci.noguidetopharmacology.orgfishersci.noresearchgate.netthegoodscentscompany.com
For instance, in a study involving cembrene diterpenoids isolated from Sarcophyton ehrenbergi, anti-proliferative activities were assessed against A549, Caco-2, and HepG2 cell lines. While the most potent compound in that study was sardisterol (IC₅₀ of 27.3 µM against A549), other cembranoids, including some that are structurally related to cembrene C, showed moderate inhibition. For example, compound 3 (sarcoehrenbergilid C, a cembrene diterpenoid) exhibited an IC₅₀ of 53.8 µM against HepG2 cells. wikipedia.orgguidetopharmacology.org
Another investigation into cembranoids from Sarcophyton glaucum, including this compound, sarcophytolol (PubChem CID: 5284454), sarcophytolide (B1251978) B (PubChem CID: 11077582), sarcophytolide C (PubChem CID: 11381519), sarcophine (B1681461) (PubChem CID: 6436805), and deoxosarcophine (PubChem CID: 166766), explored their cytotoxic activity against several cancer cell lines. Sarcophytolol showed significant cytotoxic effects toward HepG2 cells with an IC₅₀ of 20 ± 0.032 µM, while sarcophytolide B was active against MCF-7 cells with an IC₅₀ of 25 ± 0.0164 µM. Sarcophytolide C demonstrated significant cytotoxic effects against both HepG2 and MCF-7. fishersci.no
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Sardisterol | A549 (Lung) | 27.3 wikipedia.orgguidetopharmacology.org |
| Sarcoehrenbergilid C | HepG2 (Liver) | 53.8 guidetopharmacology.org |
| Sarcophytolol | HepG2 (Liver) | 20 ± 0.032 fishersci.no |
| Sarcophytolide B | MCF-7 (Breast) | 25 ± 0.0164 fishersci.no |
| Sarcophytolide C | HepG2 (Liver) | Significant fishersci.no |
| Sarcophytolide C | MCF-7 (Breast) | Significant fishersci.no |
Mechanistic Studies on Cellular Targets (e.g., Tubulin Binding, Kinase Inhibition)
The anti-proliferative effects of this compound and related cembranoids are often linked to their interactions with key cellular targets, notably tubulin and various kinases.
Tubulin Binding: Cembrene (PubChem CID: 6430770), a closely related cembranoid, has been shown to influence microtubule dynamics. In human glioblastoma U373 cells, cembrene treatment led to fragmentation of the microtubule network and induced polyploidy, a condition where cells contain more than two complete sets of chromosomes. This effect was comparable to that observed with colchicine (B1669291) (PubChem CID: 2833), a known microtubule-destabilizing agent. wikipedia.orgnih.gov In silico conformational analysis suggested that cembrene could dock into both the paclitaxel (B517696) (PubChem CID: 36314) and colchicine binding sites of tubulin, with a higher predicted affinity for the colchicine site. Experimental validation through in vitro tubulin polymerization assays using purified sheep brain tubulin demonstrated that cembrene inhibited tubulin polymerization, showing activity in the same range as colchicine at a concentration of 3.3 µg/mL. wikipedia.orgguidetopharmacology.orgscilit.com Other cembranoids, such as sarcophytolide C and deoxosarcophine, also exhibited strong docking affinities to the tubulin receptor, specifically at the podophyllotoxin (B1678966) binding site. fishersci.nouni-freiburg.de
Kinase Inhibition: Molecular docking studies have indicated that this compound, alongside sarcophytolol, sarcophytolide B, and sarcophine, selectively binds to Protein Kinase C (PKC). These compounds demonstrated strong binding affinities to PKC, with docking energies comparable to co-crystallized ligands. fishersci.nouni-freiburg.de The cytotoxic activity of cembranoid diterpenes has been correlated with their inhibitory effects on PKC and phospholipid metabolism. nih.gov Furthermore, other cembrene diterpenoids, such as 11-dehydrosinulariolide (PubChem CID: 137628341), 3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide, and sinularin (B1233382) (PubChem CID: 5477029), have been reported to suppress the expression of proteins involved in the mitogen-activated protein kinase (MAPK) pathway. semanticscholar.orgdntb.gov.ua
| Compound | Target Protein | Docking Energy (kcal/mol) |
|---|---|---|
| This compound | Protein Kinase C (PKC) | -82.2450 fishersci.no |
| Sarcophytolol | Protein Kinase C (PKC) | -81.6335 fishersci.no |
| Sarcophytolide B | Protein Kinase C (PKC) | -86.6128 fishersci.no |
| Sarcophine | Protein Kinase C (PKC) | -71.2449 fishersci.no |
Structure-Activity Relationship (SAR) Analyses for Anti-proliferative Effects
Structure-Activity Relationship (SAR) analyses for cembranoids highlight the importance of specific structural features for their anti-proliferative effects. General studies on cembranoid diterpenes suggest that the presence of a C6 hydroxyl group, C11-C12 double bonds, and other macrocyclic double bonds are crucial for maintaining their cytotoxic activity. nih.gov For instance, in studies on isosteviol-based diterpenoids, the simultaneous presence of an ester function and a basic secondary amino function was found to be essential for inhibiting cell growth. researchgate.net Similarly, investigations into zampanolide (B1247547) analogs demonstrated that increased conformational flexibility, often resulting from the reduction of double bonds or the removal of a methyl group, led to reduced cellular activity and lower microtubule-binding affinity. uni-freiburg.de These findings collectively emphasize that the macrocyclic nature and specific unsaturation patterns within the cembrene skeleton likely play a significant role in their observed anti-proliferative mechanisms.
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
This compound has been specifically noted for its antifungal properties. It demonstrated significant antifungal activity against Aspergillus flavus and Candida albicans, with a minimal inhibitory concentration (MIC) of 0.68 µM. fishersci.nomims.com In comparison to other cembranoids isolated from Sarcophyton trocheliophorum, this compound exhibited notable antifungal effects. fishersci.no While some cembranoids from soft corals have shown antibacterial activity, for example, against multidrug-resistant Acinetobacter baumannii, the primary reported strength of this compound itself lies in its antifungal action. nih.govnih.gov
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| This compound | Aspergillus flavus | 0.68 fishersci.nomims.com |
| This compound | Candida albicans | 0.68 fishersci.nomims.com |
Anti-inflammatory Mechanisms
Cembrene diterpenoids have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Studies on cembrene diterpenoids, such as 11-dehydrosinulariolide (PubChem CID: 137628341), 3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide, and sinularin (PubChem CID: 5477029), isolated from soft corals, have shown their ability to reduce nitric oxide (NO) production and inhibit the expression of inducible NO synthase (iNOS) in RAW 264.7 macrophage cells. semanticscholar.orgdntb.gov.ua This suggests that these compounds may inhibit M1 macrophage polarization, thereby reducing the production of pro-inflammatory mediators. dntb.gov.ua
Furthermore, these cembrene diterpenoids significantly suppressed the expression of proteins involved in the mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory signaling. This suppression was observed in both lipopolysaccharide (LPS)-induced RAW 264.7 cells and Cutibacterium acnes (formerly Propionibacterium acnes)-treated HaCaT cells. semanticscholar.org These findings indicate that cembrene diterpenoids exert their anti-inflammatory effects by interfering with critical signaling cascades that regulate the inflammatory response.
Neuroprotective Properties and Associated Molecular Pathways
Certain cembrene diterpenoids have exhibited neuroprotective properties, primarily through the modulation of specific molecular pathways. Dihydrosinularin (DHS, PubChem CID: 5358849), a cembrene diterpenoid, has been investigated for its neuroprotective effects in cellular models of Parkinson's disease. In human neuroblastoma SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA) to induce neurotoxicity, DHS was found to mitigate cellular damage. researchgate.net
The neuroprotective mechanism of DHS involves the activation of the PI3K signaling pathway. Specifically, DHS upregulates the levels of phosphorylated AKT and ERK, while simultaneously downregulating phosphorylated JNK. This cascade of events leads to an enhanced expression of BCL2, an anti-apoptotic protein, which in turn inhibits caspase activity and prevents cell apoptosis. The critical role of the PI3K pathway was confirmed by the observation that inhibition of PI3K significantly reduced the protective activity of DHS against 6-OHDA-induced neurotoxicity. researchgate.net These findings suggest that cembrene diterpenoids like DHS can protect neuronal cells by modulating crucial survival and apoptotic pathways. Other cembranes have also been generally noted for potential anti-Alzheimer, anti-inflammatory, and hepatoprotective effects, and may offer possibilities for treating anxiety and depression. nih.gov
| Pathway/Protein | Effect of DHS | Outcome |
|---|---|---|
| PI3K Signaling | Activation | Mediates neuroprotection researchgate.net |
| Phosphorylated AKT | Upregulation | Contributes to cell survival researchgate.net |
| Phosphorylated ERK | Upregulation | Contributes to cell survival researchgate.net |
| Phosphorylated JNK | Downregulation | Reduces pro-apoptotic signaling researchgate.net |
| BCL2 Expression | Enhancement | Inhibits caspase activity and apoptosis researchgate.net |
Ecological and Chemotaxonomical Significance of Cembrene C
Role as Chemical Defense Metabolite in Natural Environments
Cembrene (B1233663) C is a naturally occurring diterpene found in a variety of organisms, including soft corals such as Sarcophyton trocheliophorum and Klyxum flaccidum nih.gov. Within marine ecosystems, cembranoids, the broader class to which Cembrene C belongs, are vital for the survival of sessile invertebrates like soft corals, which inherently lack robust physical defenses researchgate.netnih.gov. These compounds function as potent chemical deterrents against a spectrum of biological threats, including predatory fish, competing reef organisms, and various microbial pathogens and parasites researchgate.netmdpi.com. This compound itself has been reported to possess antimicrobial and anti-inflammatory properties ontosight.ainih.govmdpi.com.
In terrestrial environments, cembranoids, exemplified by those found in tobacco plants, exhibit significant anti-insect and antifungal activities researchgate.net. These defensive compounds are primarily localized on the surface of leaves and flowers, where they are biosynthesized by specialized trichomes researchgate.net. Research indicates that an elevated concentration of cembranoids can enhance a plant's natural resistance to common agricultural pests, such as aphids, and to fungal diseases like blue mold fungus researchgate.net. Furthermore, cembrene, a related diterpene, is recognized as a component in certain insect repellent formulations, underscoring its role in deterring insect herbivory google.com.
Chemotaxonomical Marker for Species Identification and Classification
Chemotaxonomy is a scientific discipline that leverages the chemical profiles of organisms for their classification and identification, operating on the premise that closely related species share similar chemical characteristics probotanic.com. In this context, complex natural products like cembranoids are particularly valuable as chemotaxonomical markers due to their intricate biosynthetic pathways, which are often specific to certain taxa probotanic.com.
Cembranoids, including this compound, serve as crucial chemotaxonomical tools for distinguishing and classifying various species. For instance, cembrane (B156948) diterpenes are well-established as chemotaxonomical markers for species within the genus Sinularia, notably Sinularia flexibilis ums.edu.myumt.edu.myresearchgate.net. The consistent isolation of specific cembrane diterpenes, particularly those characterized by isopropyl moieties, from S. flexibilis collected from diverse geographical locations, reinforces their reliability in identifying this soft coral species ums.edu.my. Similarly, sarcophine (B1681461), another cembranoid, is considered a characteristic compound for the soft coral Sarcophyton convolutum, thereby acting as a chemotaxonomic indicator for this species mdpi.com. Beyond marine organisms, diterpenes such as cembrene and cembratrienol found in the essential oils of Pinus cembra and Pinus heldreichii are utilized as chemotaxonomical markers to differentiate between closely related Pinus species d-nb.info. This compound has also been investigated in the chemotaxonomy of Boswellia species probotanic.comresearchgate.net.
Table 1: Ecological Roles of this compound and Related Cembranoids
| Compound/Class | Organism/Source | Ecological Role |
| This compound | Sarcophyton trocheliophorum, Klyxum flaccidum (soft corals) | Bacterial metabolite nih.gov |
| This compound | Sarcophyton ehrenbergi (soft coral) | Moderate anti-inflammatory activity (defense) nih.govmdpi.com |
| This compound | Marine organisms, plants | Antimicrobial, antitumor properties (defense) ontosight.ai |
| Cembranoids | Soft corals | Chemical defense against predators, competitors, bacteria, parasites; information transmission researchgate.netnih.govmdpi.com |
| Cembranoids | Tobacco plants | Anti-insect, antifungal properties (defense against aphids, blue mold fungus) researchgate.net |
| Cembrene | Insect repellents (general) | Insect repellent component google.com |
| Cembrene A | Termites (Prorhinotermes simplex) | Trail-following pheromone (intraspecies communication) wikipedia.orgbionity.com |
| Cembrene A | Chinese alligator (Alligator sinensis) | Pheromonal communication (nesting/mating) researchgate.net |
Table 2: Cembranoids as Chemotaxonomical Markers
| Compound/Class | Organism/Source | Chemotaxonomical Significance |
| Cembranoids | Sinularia species (soft corals) | Markers for species identification, especially Sinularia flexibilis ums.edu.myumt.edu.myresearchgate.net |
| Cembranoids (with isopropyl moieties) | Sinularia flexibilis (soft coral) | Unique markers for this species ums.edu.my |
| Sarcophine (cembranoid) | Sarcophyton convolutum (soft coral) | Chemotaxonomic tool for this species mdpi.com |
| Cembrene, Cembratrienol | Pinus cembra, Pinus heldreichii (pine trees) | Markers for differentiating Pinus species d-nb.info |
| This compound | Boswellia species (frankincense trees) | Used in chemotaxonomic investigations probotanic.comresearchgate.net |
Involvement in Interspecies and Intraspecies Chemical Communication
Chemical communication is a pervasive and essential form of interaction among living organisms, facilitated by the production, release, and detection of chemical signals known as semiochemicals fiveable.meamazon.comuni-muenchen.de. These signals are broadly categorized into pheromones, which mediate communication within a single species (intraspecific), and allomones, which govern interactions between different species (interspecific) fiveable.me.
Cembranoids, as a class of functional metabolites, contribute to the intricate web of chemical communication in various ecosystems. In marine environments, for example, sessile organisms like corals produce these compounds not only for defense but also to transmit information between species, a critical aspect of their survival strategy researchgate.net.
While direct, detailed evidence for this compound's specific role as a communication molecule is less extensively documented in the provided literature compared to other cembranoids, its structural classification within this active group suggests its potential involvement. Notably, Cembrene A, a closely related cembranoid, is a well-characterized example of such a communication molecule. It serves as a crucial trail-following pheromone for termites, guiding the collective movement and behavior of termite colonies wikipedia.orgbionity.com. This pheromonal activity involves specific binding to olfactory receptors in termites, such as PsimOR14 in Prorhinotermes simplex benchchem.com.
Beyond the insect world, cembranoids have also been implicated in chemical communication among vertebrates. Cembrene A has been identified in the paracloacal glandular secretions of the Chinese alligator (Alligator sinensis), suggesting its role in pheromonal communication related to nesting or mating behaviors researchgate.net. These examples collectively underscore the diverse and significant roles that cembranoids play in mediating complex ecological interactions through chemical signaling.
Advanced Analytical Methodologies and Structural Elucidation of Cembrene C
Chromatographic Separation and Isolation Techniques
Chromatographic methods are indispensable for isolating Cembrene (B1233663) C from crude extracts of natural sources, such as soft corals. These techniques allow for the separation of the target compound from a myriad of co-occurring metabolites based on differences in their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purification and isolation of cembrene diterpenoids, including Cembrene C, from complex mixtures nih.govrsc.org. Following initial crude extraction, often with solvent mixtures like methylene (B1212753) chloride:methanol, the resulting fractions are subjected to further purification via HPLC rsc.orgmdpi.comnih.gov.
Typical HPLC setups involve reversed-phase columns, such as Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) or YMC-Pack ODS-A analytical (250 × 4.6 mm i.d.) and preparative (250 × 20 mm i.d.) columns rsc.orgrsc.org. Chromatographic separation is commonly performed at controlled temperatures, for instance, 35 °C, with flow rates around 1 mL/min for analytical separations and higher for preparative scales nih.govrsc.org. Solvent gradients are crucial for effective separation; common mobile phases include acetonitrile (B52724)/water or methanol/water mixtures. For example, a gradient might start with 5% acetonitrile, increasing to 95% over 10.5 minutes, and then to 100% acetonitrile for elution, followed by a re-equilibration phase rsc.org. Diterpene products are typically detected by monitoring at specific wavelengths, such as 210 nm and 280 nm rsc.org. For instance, re-purification by reversed-phase HPLC using methanol/water (3:2) at 3.5 mL/min has been reported to yield cembrene derivatives nih.gov.
Gas Chromatography (GC) serves as a valuable analytical tool for the separation and quantification of volatile or semi-volatile compounds, including certain cembrene derivatives beilstein-journals.orgscholarsportal.info. While specific detailed applications of GC-FID (Gas Chromatography-Flame Ionization Detector) solely for this compound in isolation are less frequently highlighted in the provided context compared to HPLC, GC is generally employed for the analysis of volatile profiles in natural product extracts scholarsportal.info. GC-MS (Gas Chromatography-Mass Spectrometry), a related technique, is also utilized for the identification of cembrenes, providing mass spectral data alongside chromatographic separation, as seen in the analysis of Cembrene A nih.gov. GC systems often operate with specific temperature programs and carrier gases like Helium beilstein-journals.org.
Spectroscopic Approaches for Structure Determination
Spectroscopic methods are paramount for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as the most powerful technique for this purpose nih.govmdpi.comresearchgate.net.
NMR spectroscopy is central to determining the planar structure and relative stereochemistry of this compound nih.govrsc.orgmdpi.comresearchgate.netnih.govmdpi.comrsc.org. Spectra are typically recorded using high-field NMR spectrometers (e.g., 400 MHz, 500 MHz, 600 MHz for ¹H NMR) in deuterated solvents such as CDCl₃ mdpi.comrsc.orgbeilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com.
One-dimensional (1D) NMR experiments, including ¹H, ¹³C, and DEPT, provide fundamental information about the number and types of protons and carbons within the this compound molecule.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum reveals the different proton environments and their relative integrations, which correspond to the number of protons in each environment nih.govmdpi.comnih.gov. Chemical shifts (δH) indicate the electronic environment of the protons, while coupling constants (J values) provide insights into the connectivity and relative stereochemistry of adjacent protons nih.govmdpi.comnih.gov. For this compound, characteristic signals include those for olefinic protons, oxygenated protons, and various methyl groups mdpi.comnih.gov. For instance, a study on this compound (compound 6) reported a doublet at δH 6.01 (J = 11.2 Hz) for H-1 rsc.org.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the number of unique carbon atoms and their chemical shifts (δC) nih.govrsc.orgmdpi.comresearchgate.netnih.govmdpi.comrsc.org. This helps in identifying various carbon types, including methyl, methylene, methine, and quaternary carbons, as well as carbons associated with double bonds and carbonyl groups nih.govrsc.orgmdpi.comnih.govmdpi.comrsc.org. For this compound, 20 carbon resonances have been observed, categorized into four methyls, six methylenes, four methines, and six quaternary carbons mdpi.com.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for classifying carbon signals based on the number of attached protons (CH₃, CH₂, CH, or quaternary carbons, which show no signal) nih.govrsc.orgmdpi.combeilstein-journals.orgnih.govmdpi.comrsc.org. This aids in the unambiguous assignment of ¹³C NMR signals. For example, DEPT analysis of this compound confirms the distribution of its 20 carbon resonances mdpi.com.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (6) in CDCl₃ rsc.org
| No. | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 118.59 | 6.01 (d, 11.2) |
| 2 | 134.91 | - |
| 3 | 39.38 | 2.15 (m, 1H); 2.02 (m, 1H) |
| 4 | 32.58 | 2.16 (m, 1H); 2.02 (m, 1H) |
| 5 | 124.57 | 5.32 (ddq, 8.1, 6.7, 1.3) |
| 6 | 28.3 | 1.74 – 1.70 (m, Hα); 1.43 – 1.39 (m, Hβ) |
| 7 | 41.4 | 2.10 – 2.06 (m) |
| 8 | 150.0 | - |
| 9 | 109.0 | 4.82 – 4.79 (m, 2H) |
| 10 | 20.9 | 1.65 – 1.64 (m, 3H) |
| 11 | 23.7 | 1.62 – 1.60 (m, 3H) |
| 12 | 121.2 | 5.41 – 5.39 (m) |
| 13 | 133.5 | - |
| 14 | 30.8 | 1.95 – 1.88 (m, Hα); 1.85 – 1.80 (m, Hβ) |
(Note: Data for carbons 2, 3, 4, 5, 12, 13, 14, and protons H-1, H-5, H-9, H-10, H-11, H-12, H-14 are extracted from a table that includes this compound (6) and Cembrene A (7). Some positions may be interchangeable or represent general ranges, as noted in the original source rsc.org.)
Two-dimensional (2D) NMR experiments provide connectivity information by correlating signals from different nuclei or between protons via through-bond or through-space interactions. These experiments are critical for assembling the fragments identified by 1D NMR into a complete molecular structure.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other through two or three bonds (¹H-¹H correlations) nih.govrsc.orgbeilstein-journals.orgresearchgate.netnih.govmdpi.comrsc.orggithub.io. This allows for the establishment of spin systems, which are contiguous chains of coupled protons. For this compound, COSY correlations help in tracing proton pathways across the macrocyclic ring and side chains nih.gov.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and carbons (¹H-¹³C correlations) rsc.orgbeilstein-journals.orgmdpi.comrsc.orggithub.iomagritek.com. This experiment is highly sensitive and is used to assign proton signals to their directly attached carbon atoms, distinguishing between CH, CH₂, and CH₃ groups github.iomagritek.comhmdb.ca. For this compound, HSQC analysis is routinely used to categorize the carbon resonances mdpi.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded nih.govrsc.orgbeilstein-journals.orgnih.govmdpi.comrsc.orgmdpi.com. This information is vital for determining the relative stereochemistry and conformation of the molecule nih.govrsc.orgnih.gov. For this compound and related cembranoids, NOESY correlations are used to establish the orientation of methyl groups and other substituents, confirming the three-dimensional structure nih.govrsc.org.
H2BC (Heteronuclear Two-Bond Correlation): H2BC is a less commonly cited but valuable 2D NMR technique that provides correlations between protons and carbons separated by exactly two bonds mdpi.com. While specific detailed applications for this compound were not extensively detailed in the provided search results, H2BC, like other 2D NMR experiments, contributes to the comprehensive understanding of molecular connectivity by providing specific two-bond correlations that complement information from COSY and HMBC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and conformational analysis of this compound and related cembranoids. Given the inherent flexibility of the 14-membered cembranoid ring, conformational studies are critical for a complete structural understanding. mdpi.comresearchgate.net
Detailed 1D (¹H, ¹³C) and 2D NMR experiments, including ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed. rsc.orgnih.gov These techniques provide crucial information on proton-proton and proton-carbon correlations, enabling the assignment of individual resonances and the construction of the molecular skeleton. For instance, in cembrene diterpenoids, the correlation of oxygenated protons with olefinic signals in DQF-COSY experiments helps assign key carbons and protons within the cembranoid ring system. nih.gov
Conformational analysis often leverages NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOESY correlations reveal through-space proximities between protons, which are indicative of the molecule's preferred conformation in solution. For example, in cembrene derivatives, NOESY correlations between methyl groups and alpha protons provide insights into their relative stereochemistry and conformational preferences. rsc.org Studies have shown that for cembrene, the molecule tends to retain its "crystal" conformation in solution, as evidenced by low-temperature ¹³C NMR spectra and intramolecular NOEs. researchgate.net
Mass Spectrometry (MS, HRMS, HREIMS, GC-MS/MS)
Mass spectrometry plays a vital role in determining the molecular weight and elemental composition of this compound and its derivatives, as well as providing insights into their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFTMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS), is essential for obtaining precise molecular ion peaks and confirming molecular formulas. mdpi.comrsc.orgnih.govmdpi.comfilab.fr For example, HRESIFTMS analysis of a related cembrene diterpenoid showed a molecular ion peak at m/z 387.2142 [M + Na]⁺, corresponding to a molecular formula of C₂₁H₃₂O₅. mdpi.comnih.gov Similarly, HREIMS has been used to determine the molecular formula of other cembranoids, such as C₂₀H₃₀O₅, by detecting molecular ion peaks like m/z 350.2094 [M]⁺ or m/z 332.1993 [M - H₂O]⁺. rsc.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are also employed for the analysis of volatile or volatilizable cembranoids, allowing for separation and identification of components within complex mixtures. capes.gov.brnih.govmdpi.com While specific GC-MS/MS data for this compound are not detailed in the provided snippets, these techniques are standard for such compounds, offering enhanced selectivity and sensitivity through tandem mass spectrometry. nih.govmdpi.comthermofisher.com
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy, often coupled with Time-Dependent Density Functional Theory (TDDFT) calculations, is a powerful method for assigning the absolute configuration of chiral cembranoids, including this compound derivatives. rsc.orgresearchgate.netpurechemistry.orgrsc.orgnih.govx-mol.netswinburne.edu.au
The process involves comparing experimentally obtained ECD spectra with theoretically predicted spectra. Computational methods are used to generate and optimize possible enantiomeric structures, and their ECD spectra are then calculated using TDDFT. These calculated spectra are often Boltzmann-weighted to account for the contributions of different low-energy conformers. rsc.orgrsc.org A good agreement between the experimental and simulated ECD spectra allows for the unambiguous determination of the absolute configuration. rsc.orgpurechemistry.org For instance, for a cembrene diterpenoid, the absolute configuration was established by comparing experimental and TDDFT-simulated ECD spectra, leading to the assignment of specific stereocenters. rsc.orgrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in this compound and its derivatives. rsc.orgcapes.gov.brthegoodscentscompany.comresearchgate.netijper.org While this compound (C₂₀H₃₂) is a hydrocarbon primarily exhibiting C-H and C=C stretching vibrations, its oxygenated cembranoid counterparts often show characteristic absorption bands that aid in their structural elucidation.
For example, in various cembrene diterpenoids, IR spectra frequently exhibit strong absorption bands around 3445-3450 cm⁻¹, indicative of hydroxyl (OH) groups. mdpi.comrsc.orgnih.govmdpi.com Additionally, carbonyl (C=O) stretching vibrations, typically observed around 1747-1754 cm⁻¹, confirm the presence of lactone or keto functionalities in oxygenated cembranoid structures. mdpi.comrsc.orgnih.govmdpi.com These specific bands are crucial for identifying the presence of oxygen-containing substituents on the cembranoid core.
Crystallographic Techniques for Absolute Stereochemistry (e.g., X-ray Diffraction)
X-ray diffraction is considered the most definitive method for determining the absolute stereochemistry and full three-dimensional structure of crystalline compounds, including cembrene diterpenoids. mdpi.comrsc.orgnih.govpurechemistry.orgresearchgate.netresearchgate.netnumberanalytics.comacdlabs.com
When a cembranoid can be obtained in crystalline form, X-ray crystallography provides a detailed electron density map, allowing for the precise determination of atomic positions and, consequently, the absolute configuration of chiral centers. purechemistry.orgnumberanalytics.com This technique has been successfully applied to various cembrene diterpenes, providing unambiguous structural assignments. mdpi.comnih.govresearchgate.netresearchgate.net The data obtained from X-ray analysis are often used to confirm or complement findings from other spectroscopic methods, particularly for complex natural products with multiple stereocenters. researchgate.net
Computational Chemistry in Structural Elucidation and Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in the structural elucidation and conformational analysis of this compound and other cembranoids. mdpi.comresearchgate.netnih.govpurechemistry.orgresearchgate.netresearchgate.netacdlabs.comresearchgate.netuca.edu.arx-mol.comresearchgate.net The large and flexible 14-membered ring of cembranoids presents a significant conformational challenge, which computational methods are well-suited to address. mdpi.comresearchgate.netnih.govresearchgate.net
Computational approaches allow for the exploration of the conformational landscape, identifying low-energy conformers that might be populated in solution. This is crucial because the observed spectroscopic data (e.g., NMR, ECD) are often a Boltzmann-weighted average of these populated conformers. rsc.orguca.edu.ar
Density Functional Theory (DFT) Calculations
DFT calculations are widely employed for several key aspects of this compound structural elucidation:
Conformational Search and Optimization : DFT is used to generate and optimize possible conformers of cembranoids within a defined energy window (e.g., 10 kcal mol⁻¹). researchgate.netrsc.org This involves systematically exploring torsional angles and minimizing the energy of resulting structures. Frequency calculations are then performed on these optimized structures to confirm their nature as local minima and to estimate their Gibbs free energies. rsc.org This helps in understanding the dynamic behavior and preferred shapes of these macrocyclic compounds.
Prediction of Spectroscopic Data : DFT calculations are instrumental in predicting various spectroscopic parameters, which are then compared with experimental data for structural validation.
NMR Chemical Shifts : DFT-based Gauge-Including Atomic Orbitals (GIAO) NMR calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts. acdlabs.comuca.edu.arresearchgate.net This computational prediction helps differentiate between closely related isomeric structures, especially when empirical prediction methods are inconclusive. acdlabs.com
ECD Spectra : As mentioned in section 6.2.3, TDDFT calculations are crucial for simulating ECD spectra, which are then compared to experimental ECD curves to assign absolute configurations. rsc.orgrsc.orgnih.govx-mol.netswinburne.edu.au
The integration of DFT calculations with experimental data significantly enhances the confidence and accuracy of structural assignments for complex natural products like this compound. purechemistry.orgresearchgate.netuca.edu.ar
Compound Names and PubChem CIDs
Presented below is a table listing the chemical compound discussed and its corresponding PubChem CID.
Molecular Mechanics (MMFF) and Molecular Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable computational tools for understanding the conformational behavior and interactions of complex molecules like cembranoids. These methods approximate the quantum mechanical energy surface using classical mechanical models, significantly reducing computational costs while maintaining accuracy for large systems. thegoodscentscompany.com This efficiency makes them the preferred choice for simulations involving biological systems and is crucial in computational structure-based drug discovery (CSBDD). thegoodscentscompany.comuni.lu
Cembrene diterpenoids, including this compound, are known for their conformational mobility, meaning they can adopt numerous low-energy conformations. nist.gov Conformational analysis of these compounds has been extensively performed using a combination of Nuclear Magnetic Resonance (NMR) methods and molecular mechanics calculations. nist.gov For instance, density functional theory (DFT) at the B3LYP/6-31G* level of theory has been employed to explore the various low-energy conformations of cembrene diterpenoids. nist.gov
The Merck Molecular Force Field (MMFF) is a widely utilized force field in molecular mechanics, developed from both experimental data and ab initio quantum mechanical calculations, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) energies of torsion-sampled structures and conformations. nih.gov MMFF parameters, particularly dihedral angle terms and atomic charges, are often adopted in specialized tools like SwissParam for generating force field parameters for novel molecules, which can then be used in molecular dynamics simulations. nih.gov
The application of MMFF and MD simulations provides critical insights into the dynamic behavior and physical properties of cembranoids, as well as their interactions at an atomic level. uni.lu This is particularly relevant for understanding the structural preferences and flexibility of these macrocyclic compounds, which can influence their biological activities.
Computer-Assisted Structure Elucidation (CASE) Systems (e.g., Logic Structure Determination - LSD)
Computer-Assisted Structure Elucidation (CASE) systems represent a significant advancement in organic chemistry, enabling the automated generation of all possible molecular structures consistent with a given set of spectroscopic data. thegoodscentscompany.comnih.gov This approach helps overcome the complexities and time demands associated with manual structure determination, especially for novel natural products. thegoodscentscompany.com
Logic Structure Determination (LSD) is a prominent freeware CASE system that has been successfully applied to the automatic molecular structure determination of cembranoid compounds, particularly those isolated from soft corals. thegoodscentscompany.com The core principle of LSD involves building molecular structures based on connectivity data derived from 2D NMR spectra, without relying on chemical shift databases.
The standard measurement protocol required by LSD typically includes recording 1D 1H and 13C NMR spectra, alongside 2D NMR experiments such as COSY (Homonuclear Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). thegoodscentscompany.com The user defines the status of each atom, including its symbol, hybridization state (sp3, sp2, or sp), number of attached hydrogen atoms, and electric charge, often deduced from elementary chemical shift knowledge.
Early applications of LSD using only 2D-NMR HMQC, COSY, and HMBC data often resulted in a large number of possible molecular structures. thegoodscentscompany.com However, the accuracy of LSD significantly improved with the incorporation of H2BC (Heteronuclear 2 Bond Correlation) experimental data. thegoodscentscompany.com This addition dramatically reduced the number of plausible structures, often narrowing them down to only 2-4 possibilities per NMR dataset, highlighting the critical role of Very Long-Range Correlations (VLRC) in enhancing LSD's capability. thegoodscentscompany.com Consequently, LSD, particularly when augmented with direct 2-bond NMR experimental data, is considered a reliable CASE technique for the identification of cembranoid compounds. thegoodscentscompany.com This freeware system holds substantial potential for accelerating the elucidation of small molecule compounds in natural product research. thegoodscentscompany.com
Optimization of Analytical Protocols for Cembranoid Detection and Quantification
The accurate detection and quantification of cembranoids necessitate optimized analytical protocols that leverage various spectroscopic and chromatographic techniques. The isolation process typically begins with solvent extraction, such as ethyl acetate (B1210297) extraction of culture supernatants, to obtain crude cembranoid extracts.
Subsequent analysis and purification often involve a combination of gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID). GC-MS provides detailed information on the molecular weight and fragmentation patterns, aiding in identification, while GC-FID is used for quantification due to its high sensitivity and linearity. For precise quantification, internal standards, such as α-humulene, are added to the resolved extracts before GC-MS and GC-FID analysis.
For the purification of specific cembranoids, including (+)-cembrene, (±)-isocembrene, and (-)-casbene, flash chromatography is a commonly employed technique. This method allows for the separation of compounds based on their differential adsorption to a stationary phase and elution with a mobile phase.
Detailed structural elucidation relies heavily on advanced NMR spectroscopy. Comprehensive analysis of 1H and 13C NMR data, often supplemented by 2D NMR experiments like COSY, HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for assigning proton and carbon signals and establishing connectivity and relative stereochemistry within the complex cembranoid skeleton. High-resolution electrospray ionization mass spectrometry (HRESIMS) is frequently used to determine the exact molecular formula of novel cembranoids, providing critical information about their elemental composition and degrees of unsaturation. Additionally, infrared (IR) spectroscopy can offer valuable insights into the presence of specific functional groups, such as epoxide or lactone moieties, through characteristic absorption bands. For definitive determination of absolute stereochemistry, X-ray crystallography remains the gold standard.
These integrated analytical methodologies ensure the comprehensive characterization of cembranoids, from their initial detection and quantification in complex matrices to the complete elucidation of their intricate molecular structures.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H32 | thegoodscentscompany.com |
| Molecular Weight | 272.5 g/mol | thegoodscentscompany.com |
| PubChem CID | 14336535 | thegoodscentscompany.com |
| IUPAC Name | (1E,5E,9E)-1,5,9-trimethyl-12-propan-2-ylidenecyclotetradeca-1,5,9-triene | thegoodscentscompany.com |
| Description | Fourteen-membered macrocyclic diterpene; bacterial metabolite | thegoodscentscompany.com |
Table 2: Impact of NMR Data on LSD Accuracy for Cembranoid Elucidation
| NMR Data Input | Number of Possible Cembranoid Structures Generated | Source |
| 2D-NMR (HMQC, COSY, HMBC) | Numerous | thegoodscentscompany.com |
| 2D-NMR (HMQC, COSY, HMBC) + H2BC (2-bond correlations) | 2-4 | thegoodscentscompany.com |
Table 3: Common Analytical Techniques for Cembranoid Analysis
| Technique | Application | Source |
| Ethyl Acetate Extraction | Isolation of crude cembranoid extracts | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis of cembranoid content | |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantification of cembranoids | |
| Flash Chromatography | Purification of specific cembranoids | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) | Detailed structural elucidation, connectivity, and relative stereochemistry | |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Determination of exact molecular formula | |
| Infrared (IR) Spectroscopy | Detection of specific functional groups (e.g., epoxides, lactones) | |
| X-ray Crystallography | Determination of absolute stereochemistry |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
